molecular formula C6H6FN3O B067031 6-Amino-2-fluoronicotinamide CAS No. 175357-99-0

6-Amino-2-fluoronicotinamide

Cat. No.: B067031
CAS No.: 175357-99-0
M. Wt: 155.13 g/mol
InChI Key: IWUULJUZKGZQIH-UHFFFAOYSA-N
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Description

6-Amino-2-fluoronicotinamide, also known as 6-Amino-2-fluoropyridine-3-carboxamide, is a versatile and important chemical compound. It is used in a wide range of applications in scientific research, ranging from biochemical studies to drug development.

Scientific Research Applications

Radiotracer Development for PET Imaging

One significant application of 6-Amino-2-fluoronicotinamide derivatives is in the development of radiotracers for positron emission tomography (PET) imaging. Specifically, derivatives such as [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have shown promise for melanoma PET imaging due to their high tumor uptake and rapid body clearance, predominantly through renal excretion. This novel radiotracer demonstrates significant potential for clinical trials to assess the responsiveness of therapeutic agents in melanoma (Greguric et al., 2009).

Prosthetic Groups for Insulinoma Imaging

Another application involves the synthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), a novel prosthetic agent that targets the glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas. This compound was designed for specific imaging of insulinomas, a type of pancreatic neuroendocrine tumor, with PET. The tracer [18F]FNEM, when conjugated with [Cys40]-exendin-4, demonstrated specific targeting and imaging capabilities, providing a valuable tool for the diagnosis and monitoring of insulinomas (Yue et al., 2014).

Exploration in Chemical Biology

In chemical biology, fluorescent amino acids derived from this compound and similar compounds have been used to create fluorescent macromolecules such as peptides and proteins. These developments enable non-invasive studies of biological systems, facilitating the understanding of complex molecular processes. The design and synthesis of these fluorescent amino acids have expanded the toolkit available for tracking protein-protein interactions and imaging cellular events with high spatial resolution (Cheng et al., 2020).

Oncologic Imaging with Radiolabeled Amino Acid Tracers

Radiolabeled amino acid tracers, including derivatives of this compound, have been pivotal in oncologic imaging, especially in scenarios where traditional tracers like 18F-Fluorodeoxyglucose (18F-FDG) are limited. These tracers have found applications in brain tumors, neuroendocrine tumors (NETs), and prostate cancer imaging. They offer advantages in tumor tissue concentration, providing accurate information about tumor volume and boundaries, and have become instrumental in diagnosing and monitoring these conditions (Jain & Dhingra, 2023).

Properties

IUPAC Name

6-amino-2-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUULJUZKGZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoronicotinamide (4.68 g, 0.029 mmol) in dry formamide (30 mL) is saturated with ammonia and allowed to stand at room temperature for 24 h. Water (50 mL) is added and the resultant precipitate is filtered off and washed well with water, to give 6-amino-2-fluoronicotinamide (1.41 g, 31%) mp 236-237° C. 1H NMR (DMSO) δ 7.89 (1H, dd, J=10.4, 8.4 Hz), 7.31, 7.16 (1H, 1H, 2 brs,), 6.93 (2H, brs), 6.36 (1H, dd, J=8.4, 2.4 Hz).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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